H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)
MEN 11270 is a peptide antagonist of the B2 bradykinin receptor (pKi = 10.3) and conformationally constrained cyclized analog of HOE 140 (Cat. No. 3014). It can blocks hypotension and bronchoconstriction in vivo.
Brand Name:
Vulcanchem
CAS No.:
235082-52-7
VCID:
VC21549178
InChI:
InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1
SMILES:
C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O
Molecular Formula:
C60H90N20O11S
Molecular Weight:
1299.6 g/mol
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)
CAS No.: 235082-52-7
Cat. No.: VC21549178
Molecular Formula: C60H90N20O11S
Molecular Weight: 1299.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MEN 11270 is a peptide antagonist of the B2 bradykinin receptor (pKi = 10.3) and conformationally constrained cyclized analog of HOE 140 (Cat. No. 3014). It can blocks hypotension and bronchoconstriction in vivo. |
|---|---|
| CAS No. | 235082-52-7 |
| Molecular Formula | C60H90N20O11S |
| Molecular Weight | 1299.6 g/mol |
| IUPAC Name | (2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1 |
| Standard InChI Key | LPLBKEKLEUYDEJ-UUHVOKIZSA-N |
| Isomeric SMILES | C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
| SMILES | C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
| Canonical SMILES | C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
| Appearance | White lyophilised solid |
| Boiling Point | N/A |
| Melting Point | N/A |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator